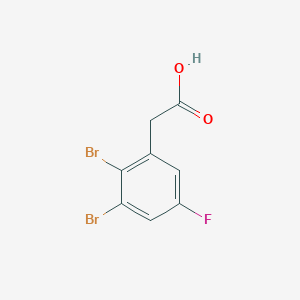

2,3-Dibromo-5-fluorophenylacetic acid

Description

2,3-Dibromo-5-fluorophenylacetic acid is a halogenated phenylacetic acid derivative featuring bromine substituents at the 2- and 3-positions of the phenyl ring and a fluorine atom at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2,3-dibromo-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-6-3-5(11)1-4(8(6)10)2-7(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGUIUJWHFUNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 5-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include substituted phenylacetic acids, oxidized derivatives, and reduced compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,3-Dibromo-5-fluorophenylacetic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

Halogen Influence: Bromine vs. Chlorine: Brominated derivatives (e.g., this compound) exhibit higher molecular weight and lipophilicity compared to chlorinated analogs like 2,4,5-T. Fluorine Substitution: The 5-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals (e.g., fluoroquinolones) .

Reactivity and Stability: Bromine atoms at the 2- and 3-positions likely increase steric hindrance, reducing electrophilic substitution reactivity compared to monosubstituted derivatives. This could limit its utility in certain coupling reactions relative to simpler analogs like 2,3-dichlorophenol .

Toxicity and Regulatory Status :

- Unlike 2,4,5-T (a regulated herbicide due to dioxin contamination risks), brominated phenylacetic acids are less studied for environmental toxicity. However, brominated compounds often persist in ecosystems, warranting caution in industrial applications .

Biological Activity

2,3-Dibromo-5-fluorophenylacetic acid (DBFPA) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and applications of DBFPA, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H6Br2F O2

- Molecular Weight : Approximately 292.95 g/mol

The compound features a phenylacetic acid core with two bromine atoms and one fluorine atom substituted on the aromatic ring. This unique halogenation pattern enhances its reactivity and potential interactions with biological targets.

Synthesis of this compound

The synthesis typically involves:

- Bromination : The initial step involves brominating phenylacetic acid derivatives using bromine in the presence of a catalyst.

- Fluorination : The dibrominated product is then subjected to fluorination using a suitable fluorinating agent.

This multi-step synthesis allows for the selective introduction of halogen atoms into the phenyl ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that DBFPA exhibits significant antimicrobial activity. Compounds with similar halogenated structures have been shown to inhibit the growth of various bacterial strains and fungi. The presence of bromine and fluorine atoms may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with microbial cells.

Anticancer Activity

DBFPA has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific signaling pathways and enzyme activities. The halogen substituents are believed to play a critical role in modulating these biological effects through enhanced binding affinity to target proteins.

The mechanism of action for DBFPA involves several key interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.

- Halogen Bonding : The presence of bromine and fluorine facilitates unique halogen bonding interactions, enhancing the compound's binding affinity to biological targets.

Research Findings and Case Studies

Several studies have explored the biological activity of DBFPA:

-

Antimicrobial Study :

- A study demonstrated that DBFPA inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Research :

- In vitro studies indicated that DBFPA induced apoptosis in human cancer cell lines, including breast and colon cancer cells.

- The compound was found to inhibit cell proliferation by up to 70% at concentrations of 50 µM over 48 hours.

-

Mechanistic Insights :

- A detailed analysis revealed that DBFPA affects the expression levels of key apoptotic proteins such as caspase-3 and Bcl-2, leading to increased apoptosis in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.